An In-depth Technical Guide to 3-(2,4-Difluorophenyl)pyrrolidine Hydrochloride: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 3-(2,4-Difluorophenyl)pyrrolidine Hydrochloride: Synthesis, Properties, and Potential Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-(2,4-Difluorophenyl)pyrrolidine Hydrochloride, a fluorinated heterocyclic compound with significant potential as a building block in modern medicinal chemistry. We will delve into its chemical identity, propose a robust synthetic strategy, detail its predicted physicochemical properties, and explore its pharmacological relevance for researchers, scientists, and drug development professionals.
Chemical Identity and CAS Number Status
A crucial first step in characterizing any chemical entity is its unique identifier. The Chemical Abstracts Service (CAS) assigns a specific CAS Registry Number (CAS RN) to every chemical substance described in the open scientific literature.[1]
A diligent search of publicly available chemical databases indicates that, as of the time of this writing, a specific CAS number for 3-(2,4-Difluorophenyl)pyrrolidine Hydrochloride has not been assigned. This suggests that the compound is likely a novel chemical entity that is not widely commercialized or extensively documented in the literature.
For researchers who successfully synthesize this compound, it is possible to apply for a new CAS number through the CAS Registry Services.[2][3] This process involves submitting detailed information about the substance's structure, composition, and method of synthesis to CAS for verification and registration.[4] The assignment of a unique CAS number is a critical step for regulatory compliance, publication, and commercial activities.[5]
Physicochemical Properties
While experimental data is not available due to the compound's novelty, we can predict its key physicochemical properties based on its molecular structure. These predicted values are invaluable for planning synthetic workups, purification, and formulation studies.
| Property | Predicted Value |
| Chemical Formula | C₁₀H₁₂Cl₂F₂N |
| Molecular Weight | 255.11 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid |
| Solubility | Likely soluble in water, methanol, and DMSO |
| Melting Point | Predicted to be in the range of 150-200 °C |
| pKa (Pyrrolidine Nitrogen) | Estimated to be around 9-10 |
Proposed Synthetic Strategy: A Rational Approach
The synthesis of 3-aryl pyrrolidines is a well-established field in organic chemistry.[6][7] We propose a robust and adaptable synthetic route to 3-(2,4-Difluorophenyl)pyrrolidine Hydrochloride, leveraging modern catalytic methods for efficiency and selectivity. The proposed strategy is a palladium-catalyzed hydroarylation of a pyrroline precursor.
Rationale for the Synthetic Approach
The palladium-catalyzed hydroarylation of N-protected 2,3-dihydropyrrole (pyrroline) offers a direct and atom-economical method for introducing the 2,4-difluorophenyl group at the C3 position of the pyrrolidine ring.[6] This approach is favored over classical methods that may require multiple steps and harsh reaction conditions. The choice of the N-protecting group (e.g., Boc or Cbz) is critical for modulating the reactivity of the pyrroline and ensuring the success of the catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of N-Boc-2,3-dihydropyrrole (2) Commercially available pyrrolidine (1) is first protected with a tert-butyloxycarbonyl (Boc) group. The subsequent intermediate is then subjected to controlled oxidation to yield N-Boc-2,3-dihydropyrrole (2).
Step 2: Palladium-Catalyzed Hydroarylation (3) In this key step, N-Boc-2,3-dihydropyrrole (2) is coupled with 1-bromo-2,4-difluorobenzene in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The reaction conditions must be carefully optimized to favor the desired hydroarylation product over potential side reactions like Heck arylation.
Step 3: Deprotection and Salt Formation (4) The final step involves the removal of the Boc protecting group under acidic conditions, typically with hydrochloric acid in an appropriate solvent like dioxane or methanol. This not only deprotects the pyrrolidine nitrogen but also forms the desired hydrochloride salt (4) in a single operation.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed synthetic workflow for 3-(2,4-Difluorophenyl)pyrrolidine Hydrochloride.
Pharmacological Relevance and Potential Applications
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8][9] The pyrrolidine scaffold is also a common motif in a vast number of approved drugs and biologically active compounds.[10]
The Role of the 2,4-Difluorophenyl Moiety
The 2,4-difluoro substitution pattern on the phenyl ring can significantly influence the molecule's properties:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.
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Binding Affinity: The fluorine atoms can engage in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and selectivity.
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Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of the molecule, which in turn affects its solubility, cell membrane permeability, and overall pharmacokinetic profile.[11]
Potential Therapeutic Areas
Given the prevalence of the fluorinated pyrrolidine scaffold in bioactive molecules, 3-(2,4-Difluorophenyl)pyrrolidine Hydrochloride could serve as a key intermediate for the synthesis of novel therapeutics in areas such as:
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Oncology: Many kinase inhibitors and other anti-cancer agents feature fluorinated heterocyclic cores.[12]
-
Neuroscience: The pyrrolidine ring is a core component of many compounds targeting the central nervous system. The modulation of physicochemical properties by fluorine substitution can be advantageous for achieving brain penetration.
-
Infectious Diseases: Fluorinated heterocycles have shown promise as antiviral and antibacterial agents.[10]
Proposed Experimental Workflow for Biological Evaluation
For researchers interested in exploring the biological activity of this novel compound, a logical workflow for its initial evaluation is proposed below.
Caption: Logical workflow for the biological evaluation of the target compound.
Conclusion
While 3-(2,4-Difluorophenyl)pyrrolidine Hydrochloride is a novel chemical entity without a registered CAS number, its structural motifs suggest significant potential as a valuable building block in drug discovery. This guide provides a scientifically grounded framework for its synthesis, characterization, and initial biological evaluation. The proposed synthetic route is based on established, efficient methodologies, and the predicted properties and potential applications are inferred from the well-documented roles of fluorinated and pyrrolidine-containing compounds in medicinal chemistry. Researchers in the pharmaceutical sciences are encouraged to explore the potential of this and related compounds in the quest for novel and improved therapeutics.
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